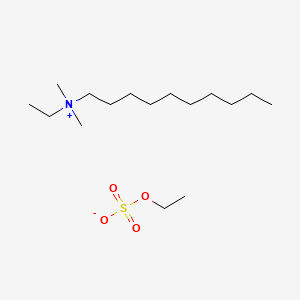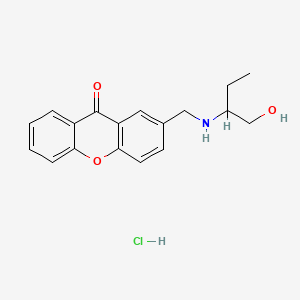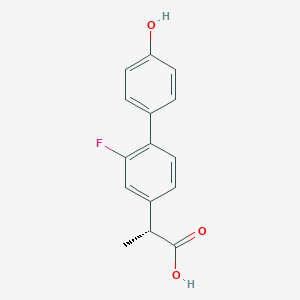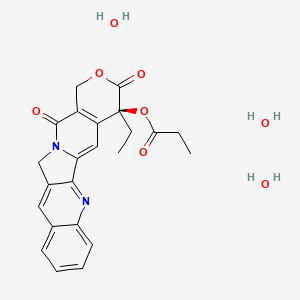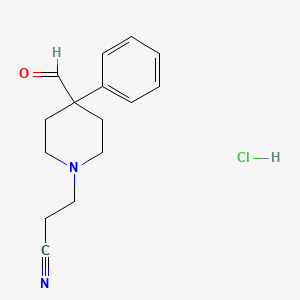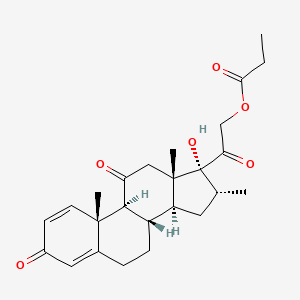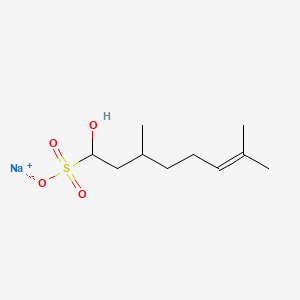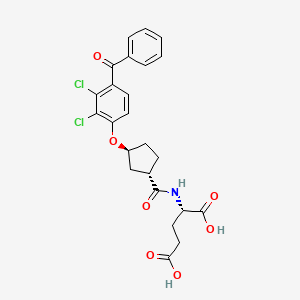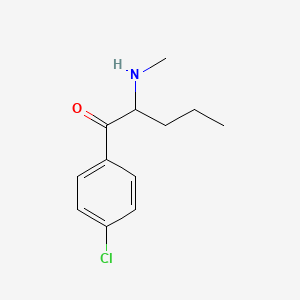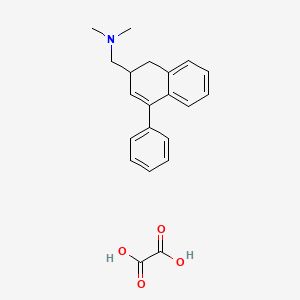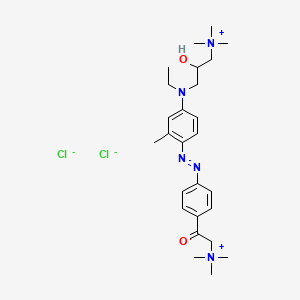
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride involves multiple steps. The process typically starts with the preparation of the core benzeneethanaminium structure, followed by the introduction of the azo group and other substituents. Common reagents used in these reactions include ethylamine, trimethylamine, and various azo compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while reduction typically produces amines.
科学的研究の応用
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for certain conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzeneethanaminium derivatives: Compounds with similar core structures but different substituents.
Azo compounds: Compounds containing the azo group (-N=N-) with various functional groups attached.
Trimethylammonium compounds: Compounds containing the trimethylammonium group with different core structures.
Uniqueness
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
80010-52-2 |
|---|---|
分子式 |
C26H41Cl2N5O2 |
分子量 |
526.5 g/mol |
IUPAC名 |
[2-[4-[[4-[ethyl-[2-hydroxy-3-(trimethylazaniumyl)propyl]amino]-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C26H41N5O2.2ClH/c1-9-29(17-24(32)18-30(3,4)5)23-14-15-25(20(2)16-23)28-27-22-12-10-21(11-13-22)26(33)19-31(6,7)8;;/h10-16,24,32H,9,17-19H2,1-8H3;2*1H/q+2;;/p-2 |
InChIキー |
AVLAOHFGCNFBJL-UHFFFAOYSA-L |
正規SMILES |
CCN(CC(C[N+](C)(C)C)O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


